4-Morpholino-3-(trifluoromethyl)aniline
Overview
Description
4-Morpholino-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-3-(trifluoromethyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with morpholine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the morpholine group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-Morpholino-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholino-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The trifluoromethyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: An isomer with the trifluoromethyl group at the meta position instead of the para position.
4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group at the para position but without the morpholine group.
Uniqueness
4-Morpholino-3-(trifluoromethyl)aniline is unique due to the presence of both the morpholine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-morpholin-4-yl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWRSUBQVBAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377925 | |
Record name | 4-Morpholino-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105316-06-1 | |
Record name | 4-Morpholino-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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